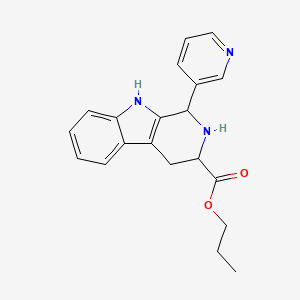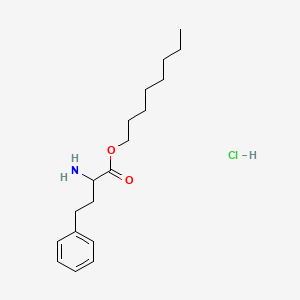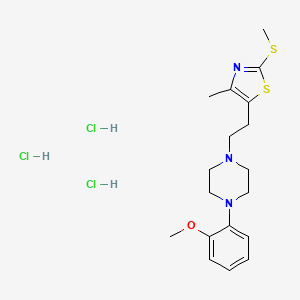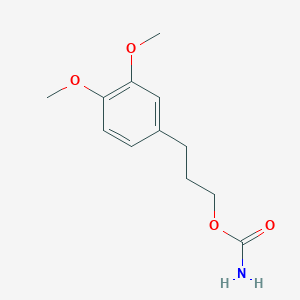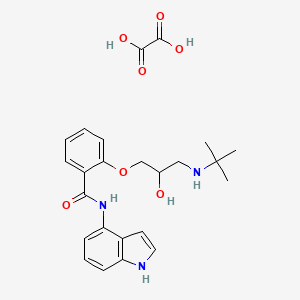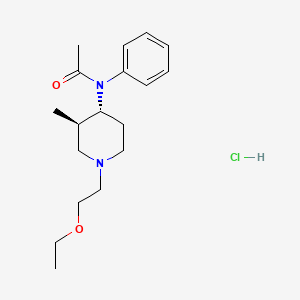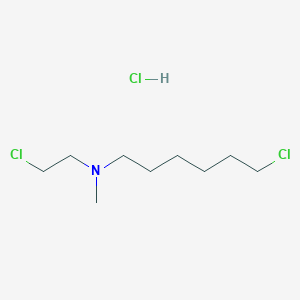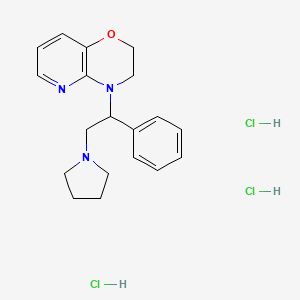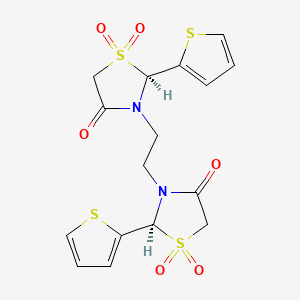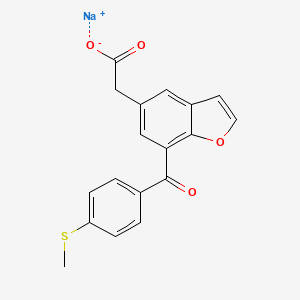
Potassium m-xylene-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium m-xylene-4-sulfonate is an organic compound with the molecular formula C₈H₉KO₃S. It is a potassium salt of m-xylene-4-sulfonic acid and is known for its hydrotropic properties, which means it can significantly increase the solubility of organic compounds in water . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium m-xylene-4-sulfonate can be synthesized through the sulfonation of m-xylene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of m-xylene with sulfuric acid or oleum, resulting in the formation of m-xylene-4-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is carried out in large reactors, and the resulting m-xylene-4-sulfonic acid is continuously neutralized with potassium hydroxide. The final product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Potassium m-xylene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfinate or thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Potassium m-xylene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a hydrotrope to enhance the solubility of sparingly soluble compounds in aqueous solutions.
Biology: Employed in biochemical assays and as a solubilizing agent for biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to increase the solubility of pharmaceutical compounds.
Mechanism of Action
The primary mechanism by which potassium m-xylene-4-sulfonate exerts its effects is through its hydrotropic properties. It interacts with water molecules and organic compounds, disrupting the hydrogen bonding network of water and increasing the solubility of hydrophobic substances. This property makes it an effective solubilizing agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium p-xylene sulfonate
- Sodium benzene sulfonate
- Sodium cumene sulfonate
- Sodium p-toluene sulfonate
Uniqueness
Potassium m-xylene-4-sulfonate is unique due to its specific hydrotropic properties, which make it more effective in certain applications compared to other similar compounds. Its potassium ion also provides different solubility and reactivity characteristics compared to sodium-based hydrotropes .
Properties
CAS No. |
68978-26-7 |
|---|---|
Molecular Formula |
C8H9KO3S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
potassium;2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VCMWXXGMNGQDSI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


